molecular formula C16H18N2O3S B2688841 N'-(2-Ethoxybenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 65609-76-9

N'-(2-Ethoxybenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No. B2688841
CAS RN: 65609-76-9
M. Wt: 318.39
InChI Key: YHQJFAIEDGUQLQ-SFQUDFHCSA-N
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Description

“N’-(2-Ethoxybenzylidene)-2,4-Dihydroxybenzohydrazide” is a chemical compound with the linear formula C16H16N2O4 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

A series of (E)-N’-(substituted-benzylidene)isonicotinohydrazide derivatives were synthesized by coupling it with different substituted aldehydes, acetophenone, and benzophenones in the presence of absolute ethanol along with a catalytic amount of glacial acetic acid .


Molecular Structure Analysis

The linear formula of “N’-(2-Ethoxybenzylidene)-2,4-Dihydroxybenzohydrazide” is C16H16N2O4 . For a similar compound, “N’-(2-Ethoxybenzylidene)-4-Methoxybenzohydrazide”, the molecular formula is C17H18N2O3 .


Physical And Chemical Properties Analysis

The molecular weight of “N’-(2-Ethoxybenzylidene)-2,4-Dihydroxybenzohydrazide” is 300.317 . For “N’-(2-Ethoxybenzylidene)-4-Methoxybenzohydrazide”, the molecular weight is 298.336 .

Mechanism of Action

While the mechanism of action for “N’-(2-Ethoxybenzylidene)-4-methylbenzenesulfonohydrazide” is not available, a similar compound, (E)-N’-(substituted-benzylidene)isonicotinohydrazide, has been evaluated for its anticonvulsant activity .

Safety and Hazards

Sigma-Aldrich provides these compounds to researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for these products, and the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-21-16-7-5-4-6-14(16)12-17-18-22(19,20)15-10-8-13(2)9-11-15/h4-12,18H,3H2,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQJFAIEDGUQLQ-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-Ethoxybenzylidene)-4-methylbenzenesulfonohydrazide

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